Cas no 52660-66-9 (4-(2-Aminoethoxy)benzoic acid)

4-(2-Aminoethoxy)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(2-Aminoethoxy)benzoic acid
- 4-(2-aminoethoxy)benzoic acid,dihydrate
- 4-(2-Amino-ethoxy)-benzoic acid
- benzoic acid, 4-(2-aminoethoxy)-
- SCHEMBL452572
- STK895034
- 4-(2-AMINOETHOXY)BENZOICACID
- 52660-66-9
- AKOS000641053
- 4-(2-AMINODIETHYL) BENZENESULFONAMIDE
- Oprea1_419061
- EN300-145800
- Oprea1_079339
-
- MDL: MFCD02018963
- インチ: InChI=1S/C9H11NO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,5-6,10H2,(H,11,12)
- InChIKey: XODDQKUDQGKJEV-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)OCCN)C(=O)O
計算された属性
- せいみつぶんしりょう: 181.07393
- どういたいしつりょう: 181.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.6Ų
- 疎水性パラメータ計算基準値(XlogP): -1.2
じっけんとくせい
- PSA: 72.55
4-(2-Aminoethoxy)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-145800-0.1g |
4-(2-aminoethoxy)benzoic acid |
52660-66-9 | 0.1g |
$176.0 | 2023-05-24 | ||
TRC | B123595-10mg |
4-(2-aminoethoxy)benzoic acid |
52660-66-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
TRC | B123595-100mg |
4-(2-aminoethoxy)benzoic acid |
52660-66-9 | 100mg |
$ 135.00 | 2022-06-07 | ||
Enamine | EN300-145800-0.5g |
4-(2-aminoethoxy)benzoic acid |
52660-66-9 | 0.5g |
$192.0 | 2023-05-24 | ||
Enamine | EN300-145800-10.0g |
4-(2-aminoethoxy)benzoic acid |
52660-66-9 | 10g |
$1013.0 | 2023-05-24 | ||
TRC | B123595-50mg |
4-(2-aminoethoxy)benzoic acid |
52660-66-9 | 50mg |
$ 95.00 | 2022-06-07 | ||
Enamine | EN300-145800-50mg |
4-(2-aminoethoxy)benzoic acid |
52660-66-9 | 50mg |
$168.0 | 2023-09-29 | ||
Enamine | EN300-145800-1000mg |
4-(2-aminoethoxy)benzoic acid |
52660-66-9 | 1000mg |
$201.0 | 2023-09-29 | ||
Enamine | EN300-145800-2500mg |
4-(2-aminoethoxy)benzoic acid |
52660-66-9 | 2500mg |
$365.0 | 2023-09-29 | ||
Enamine | EN300-145800-100mg |
4-(2-aminoethoxy)benzoic acid |
52660-66-9 | 100mg |
$176.0 | 2023-09-29 |
4-(2-Aminoethoxy)benzoic acid 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
4-(2-Aminoethoxy)benzoic acidに関する追加情報
4-(2-Aminoethoxy)benzoic Acid: A Comprehensive Overview
The compound with CAS No 52660-66-9, commonly referred to as 4-(2-Aminoethoxy)benzoic acid, is a versatile organic compound with significant applications in various fields of science and technology. This compound has garnered attention due to its unique chemical properties and potential uses in drug development, materials science, and chemical synthesis. In this article, we will delve into the structural characteristics, synthesis methods, applications, and recent advancements related to 4-(2-Aminoethoxy)benzoic acid.
4-(2-Aminoethoxy)benzoic acid is an aromatic compound consisting of a benzoic acid moiety substituted with an aminoethoxy group at the para position. The presence of the amino group (-NH₂) and the ethoxy group (-OCH₂CH₂-) introduces unique reactivity and functional versatility to the molecule. This structure makes it a valuable building block in organic synthesis, particularly in the development of bioactive compounds and advanced materials.
Recent studies have highlighted the potential of 4-(2-Aminoethoxy)benzoic acid in drug discovery. Researchers have explored its role as a precursor for synthesizing bioactive molecules with anti-inflammatory, antioxidant, and anticancer properties. For instance, derivatives of this compound have shown promising results in inhibiting key enzymes associated with chronic diseases, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings underscore its importance in medicinal chemistry and pharmacology.
In the realm of materials science, 4-(2-Aminoethoxy)benzoic acid has been utilized as a monomer for synthesizing polymeric materials with tailored properties. Its amino group enables the formation of hydrogen bonds, which can enhance the mechanical strength and thermal stability of resulting polymers. Additionally, its aromatic ring contributes to electronic properties, making it suitable for applications in organic electronics and sensors.
The synthesis of 4-(2-Aminoethoxy)benzoic acid typically involves multi-step reactions. One common approach is the nucleophilic substitution of 4-chlorobenzoic acid with an aminoethanol derivative. This method ensures high yields and purity, making it feasible for large-scale production. Recent advancements in catalytic methods have further optimized this process, reducing reaction times and enhancing efficiency.
Another area where 4-(2-Aminoethoxy)benzoic acid has shown promise is in the field of green chemistry. Researchers have explored its use as a chelating agent for heavy metal ions, such as lead (Pb²⁺) and cadmium (Cd²⁺). Its ability to form stable complexes with these metals makes it a potential candidate for environmental remediation applications.
In conclusion, 4-(2-Aminoethoxy)benzoic acid is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure and functional groups make it an invaluable tool in drug discovery, materials science, and environmental chemistry. As research continues to uncover new potentials for this compound, its significance in both academic and industrial settings is expected to grow further.
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